Saframycin C

Antitumor Cytotoxicity L1210

Saframycin C is the 50–100-fold lower-potency comparator that quantitatively validates structural modifications in saframycin analog programs. Its exclusive non-covalent minor-groove DNA binding—absent the α-cyanoamine group—enables clean dissection of covalent versus non-covalent cytotoxicity mechanisms. As the 14-methoxy biosynthetic endpoint, it also serves as the authentic LC-MS standard for engineered Streptomyces metabolite profiling and the precursor for stereoselective SeO₂ oxidation to Saframycin D. Procure Saframycin C to establish robust baseline controls in dose-response calibrations, deconvolve DNA-damage pathways, and access focused bis-THIQ libraries through established synthetic routes yielding derivatives with IC₅₀ in the 10⁻⁷ M range.

Molecular Formula C29H33N3O9
Molecular Weight 567.6 g/mol
CAS No. 66082-29-9
Cat. No. B1680728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaframycin C
CAS66082-29-9
SynonymsSaframycin C; 
Molecular FormulaC29H33N3O9
Molecular Weight567.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(C(C(N4C)CN3C2CNC(=O)C(=O)C)OC)C(=O)C(=C(C5=O)OC)C)OC
InChIInChI=1S/C29H33N3O9/c1-11-22(34)14-8-15-21-19-20(23(35)12(2)27(40-6)25(19)37)28(41-7)17(31(21)4)10-32(15)16(9-30-29(38)13(3)33)18(14)24(36)26(11)39-5/h15-17,21,28H,8-10H2,1-7H3,(H,30,38)/t15-,16-,17+,21-,28+/m0/s1
InChIKeyJIJFDUYXCLTCFT-FZLBTGRLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Saframycin C (CAS 66082-29-9) – Procurement-Ready Tetrahydroisoquinoline Antitumor Antibiotic for Oncology Research


Saframycin C is a naturally occurring antitumor antibiotic belonging to the saframycin class of pentacyclic tetrahydroisoquinoline alkaloids, isolated from the fermentation broth of *Streptomyces lavendulae* strain No. 314 [1]. The compound is characterized by a complex dimeric structure derived from two mimosamycin units, with a molecular formula of C₂₉H₃₃N₃O₉ (MW 567.6 g/mol) and a defined stereochemical configuration confirmed by X-ray crystallography of its hydrobromide salt [2]. As a member of the bistetrahydroisoquinolinequinone family, Saframycin C shares the same carbon skeleton as other saframycins (A, B, D, E) and the renieramycin alkaloids, yet exhibits distinct potency and mechanistic profiles that warrant precise selection in experimental workflows [3].

Why Saframycin C Cannot Be Replaced by Saframycin A, B, or Renieramycin Analogs in Structure-Activity Studies


Saframycins A, B, and C, while sharing the same carbon skeleton, exhibit profound quantitative disparities in potency that render generic substitution scientifically invalid. In vitro, Saframycin A demonstrates 50- to 100-fold greater antitumor activity than Saframycin C against L1210 leukemia cells, with complete growth inhibition achieved at 0.02 µg/mL for A versus 1.0 µg/mL for C [1]. This differential activity stems from distinct structural features at the C-21 position: Saframycin C lacks the α-cyanoamine group present in Saframycin A, a moiety essential for enhanced covalent DNA binding and potent cytotoxicity [2]. Furthermore, Saframycin C serves as a critical synthetic precursor for generating semi-synthetic derivatives and is the benchmark for evaluating the activity of novel analogs, as its moderate potency provides a baseline against which structural modifications can be quantitatively assessed [3]. Substituting Saframycin C with Saframycin A would thus confound dose-response calibrations and obscure the true impact of chemical modifications in SAR campaigns.

Saframycin C (CAS 66082-29-9) – Quantitative Comparator Data for Informed Procurement in Antitumor Research


Saframycin C vs. Saframycin A: 50- to 100-Fold Difference in L1210 Leukemia Growth Inhibition

In a direct head-to-head comparison using the same experimental conditions, Saframycin C is 50 to 100 times less potent than Saframycin A. Specifically, Saframycin C required a concentration of 1.0 µg/mL to completely inhibit the growth of L1210 mouse leukemia cells in suspension culture, whereas Saframycin A achieved the same effect at only 0.02 µg/mL [1]. This quantitative difference establishes Saframycin C as the appropriate reference standard for evaluating novel analogs where moderate baseline activity is required, rather than the high-potency Saframycin A which may mask incremental improvements.

Antitumor Cytotoxicity L1210

Saframycin C Lacks α-Cyanoamine Group Essential for High Potency: SAR-Based Procurement Rationale

A systematic SAR study of 13 saframycin analogs against L1210 cells revealed that compounds lacking the α-cyanoamine group or the α-carbinolamine group exhibited substantially reduced cytotoxic activity compared to Saframycin A [1]. Saframycin C, which lacks the α-cyanoamine group at the C-21 position (present in Saframycin A), exemplifies this structural determinant of potency. This class-level inference explains why Saframycin C's activity is an order of magnitude lower and positions it as a critical control compound for dissecting the contribution of the cyanoamine moiety to target engagement and cytotoxicity.

Structure-Activity Relationship SAR Molecular Pharmacology

Differential DNA Binding Mechanisms: Saframycin C Lacks Covalent Guanine Adduct Formation

At pH < 5.5, both Saframycins A and C bind to duplex DNA via protonation at the N-12 position, exhibiting minor groove specificity for T4 DNA. However, Saframycin A exhibits a distinct, additional mode of covalent binding to DNA, forming a reversible animal linkage with the NH₂ group of guanine [1]. This covalent binding is enhanced by prior reduction of the quinone moiety and elimination of the nitrile group. Both antibiotics, when reduced in situ with NADPH, cause single-strand DNA breaks, but Saframycin C lacks the covalent adduct formation pathway [1].

DNA Binding Mechanism of Action Molecular Pharmacology

Structural Identity Confirmed by X-ray Crystallography: Enabling Accurate Procurement and Synthetic Use

The three-dimensional structure of Saframycin C was unambiguously determined by X-ray crystallographic analysis of its hydrobromide salt, confirming its assignment as 21-decyano-14-desmethoxy-saframycin B [1]. This definitive structural characterization contrasts with Saframycin B, whose structure was assigned indirectly by ¹³C NMR spectroscopy [2]. The crystallographic data provide the precise stereochemical framework required for structure-based drug design and for validating synthetic routes to saframycin core scaffolds.

Structural Biology X-ray Crystallography Synthetic Chemistry

Biosynthetic Pathway Distinction: Saframycin C as a Mature Pathway Product in S. lavendulae

The biosynthesis of saframycins in *Streptomyces lavendulae* proceeds through a common tetrahydroisoquinoline core assembled by the nonribosomal peptide synthetase SfmC, which catalyzes a seven-step transformation from dipeptidyl substrates [1]. Saframycin C represents a fully matured pathway product, distinguishable from Saframycin B (14-desmethoxy-saframycin C) and Saframycin A (21-cyano-saframycin B) by the presence of specific post-assembly modifications. The biosynthetic gene cluster (sfm) encodes dedicated methyltransferases (sfmM2, sfmM3) and hydroxylases (sfmD) that differentiate these end-products [2].

Biosynthesis Natural Products Enzymology

Semi-Synthetic Accessibility: Saframycin C as a Synthetic Precursor to Other Saframycins

Saframycin C serves as a direct synthetic precursor to Saframycin D through regiospecific and stereoselective oxidation at the C-5 position using selenium oxide [1]. This semi-synthetic transformation enables access to the broader saframycin chemical space from a single, crystallographically validated starting material. Additionally, total synthesis routes to Saframycin C have been established, making it a pivotal intermediate for generating novel analogs with modified side chains and core scaffolds [2].

Semi-synthesis Synthetic Chemistry Derivatization

Saframycin C (CAS 66082-29-9) – Optimized Application Scenarios for Academic and Industrial Procurement


SAR Studies and Negative Control for α-Cyanoamine Pharmacophore Evaluation

In structure-activity relationship campaigns aimed at dissecting the contribution of the α-cyanoamine group to cytotoxicity, Saframycin C serves as an essential low-potency comparator. Its 50- to 100-fold reduced activity relative to Saframycin A in L1210 leukemia cells (IC₁₀₀: 1.0 µg/mL vs. 0.02 µg/mL) provides a quantifiable baseline for assessing the gain-of-function achieved by introducing cyanoamine or cyanoamine-mimetic moieties onto the saframycin core [1][2].

Mechanistic Studies of Non-Covalent DNA Binding and Reductive Strand Scission

Saframycin C is uniquely suited for elucidating DNA damage mechanisms that do not involve covalent guanine adduct formation. Unlike Saframycin A, which forms a reversible covalent animal linkage with guanine NH₂, Saframycin C binds DNA solely via non-covalent interactions (minor groove specificity, pH-dependent protonation at N-12) while retaining the ability to generate single-strand breaks upon reductive activation with NADPH [3]. This clean mechanistic profile makes it the compound of choice for experiments requiring deconvolution of covalent versus non-covalent contributions to cytotoxicity.

Semi-Synthetic Derivatization to Access Saframycin D and Novel Analogs

As a validated synthetic intermediate, Saframycin C can be regiospecifically and stereoselectively oxidized at the C-5 position to yield Saframycin D using selenium oxide [4]. This transformation enables access to the broader saframycin chemical space from a single starting material. Procuring Saframycin C thus supports medicinal chemistry efforts to generate focused libraries of saframycin analogs for cytotoxicity screening, leveraging established synthetic routes that have yielded derivatives with IC₅₀ values in the 10⁻⁷ M range against multiple human cancer cell lines [5].

Biosynthetic Pathway Engineering and Precursor Feeding Studies

Saframycin C represents a mature product of the Sfm biosynthetic pathway in *Streptomyces lavendulae*, characterized by the presence of a 14-methoxy group introduced by methyltransferases SfmM2/SfmM3 [6]. This distinct methylation state differentiates it from Saframycin B (14-desmethoxy) and Saframycin A (21-cyano, 14-desmethoxy). Researchers engaged in natural product biosynthesis can utilize Saframycin C as an authentic standard for LC-MS metabolite profiling of genetically modified *Streptomyces* strains and as a substrate for in vitro enzymatic assays with tailoring enzymes from the saframycin/safracin biosynthetic machinery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Saframycin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.